molecular formula C13H19NOS B025238 S-benzyl (2S)-2-amino-4-methylpentanethioate CAS No. 108490-54-6

S-benzyl (2S)-2-amino-4-methylpentanethioate

Cat. No. B025238
M. Wt: 237.36 g/mol
InChI Key: XXLPLLWXUSUMRE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-benzyl (2S)-2-amino-4-methylpentanethioate is a chemical compound that is widely used in scientific research for its unique properties. It is a thiol-containing amino acid derivative that has been found to have a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate is not fully understood. However, it has been found to bind to cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein structure and function.

Biochemical And Physiological Effects

S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cathepsin B, which is involved in the degradation of extracellular matrix proteins. It has also been found to inhibit the growth of cancer cells and to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate in lab experiments is its ability to selectively modify cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein structure and function. However, one limitation is that it can be difficult to synthesize and purify, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate. One area of interest is the development of new methods for the synthesis and purification of this compound. Another area of interest is the study of its effects on specific proteins and pathways, which could lead to the development of new therapeutic agents. Additionally, the use of S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate in combination with other compounds could lead to the development of new drug therapies.

Synthesis Methods

S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate can be synthesized using a variety of methods. One common method involves the reaction of L-methionine with benzyl bromide in the presence of a base, such as potassium carbonate. The resulting product can then be purified using column chromatography or recrystallization.

Scientific Research Applications

S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate has been used in a variety of scientific research applications, including as a precursor for the synthesis of peptides and proteins, as a reagent for the modification of proteins, and as a tool for the study of protein-protein interactions.

properties

CAS RN

108490-54-6

Product Name

S-benzyl (2S)-2-amino-4-methylpentanethioate

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

S-benzyl (2S)-2-amino-4-methylpentanethioate

InChI

InChI=1S/C13H19NOS/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m0/s1

InChI Key

XXLPLLWXUSUMRE-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)SCC1=CC=CC=C1)N

SMILES

CC(C)CC(C(=O)SCC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)SCC1=CC=CC=C1)N

synonyms

Leu-SBzl
leucine thiobenzyl este

Origin of Product

United States

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